molecular formula C10H11Cl2NO2S B13954291 N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide

Cat. No.: B13954291
M. Wt: 280.17 g/mol
InChI Key: UULPRFXQXAJUSU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclopropyl group attached to a methanesulfonamide moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

    Sulfonamide Formation: The cyclopropylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-cyclopropylmethanesulfonamide.

    Chlorination: The final step involves the chlorination of the phenyl ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide
  • N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Uniqueness

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinct properties compared to other sulfonamides.

Properties

Molecular Formula

C10H11Cl2NO2S

Molecular Weight

280.17 g/mol

IUPAC Name

N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C10H11Cl2NO2S/c11-8-1-4-10(12)7(5-8)6-16(14,15)13-9-2-3-9/h1,4-5,9,13H,2-3,6H2

InChI Key

UULPRFXQXAJUSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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